molecular formula C14H16Cl2O3 B3025048 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid CAS No. 898767-13-0

8-(3,4-Dichlorophenyl)-8-oxooctanoic acid

Cat. No. B3025048
CAS RN: 898767-13-0
M. Wt: 303.2 g/mol
InChI Key: GNGXPANKSDKWSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the use of isocyanates, which can react with amines to form urea derivatives .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the formation of carbon–carbon bonds in these types of compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

Scientific Research Applications

Suzuki–Miyaura Coupling

8-(3,4-Dichlorophenyl)-8-oxooctanoic acid: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions and functional group tolerance. Specifically, the compound acts as an organoboron reagent, facilitating the formation of C–C bonds through transmetalation with palladium. Researchers have tailored various boron reagents for specific SM coupling conditions .

Isocyanate Derivatives

Interestingly, 3,4-Dichlorophenyl isocyanate , a derivative of this compound, is used as a chemical intermediate in organic synthesis. It appears as a solid, ranging from white to yellow, and has applications in various reactions. However, it’s essential to handle it with care due to its irritant properties and toxicity .

properties

IUPAC Name

8-(3,4-dichlorophenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXPANKSDKWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645378
Record name 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-Dichlorophenyl)-8-oxooctanoic acid

CAS RN

898767-13-0
Record name 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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